1,1,1,2,2-Pentafluoropropane

Description

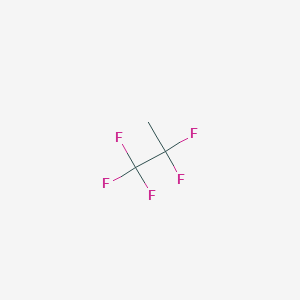

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOPVENYMZRARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171137 | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1814-88-6 | |

| Record name | Propane, 1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,1,2,2-pentafluoropropane (HFC-245cb), a fluorinated propane (B168953) derivative of interest in various chemical applications. The document details the primary synthetic pathways, including the hydrofluorination of halogenated propene precursors, and explores purification methodologies crucial for obtaining high-purity HFC-245cb, with a focus on extractive distillation for separating close-boiling isomers. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by providing detailed experimental protocols, quantitative data, and visual representations of the key processes.

Introduction

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. Its unique physical and chemical properties, stemming from the extensive fluorination of the propane backbone, make it a compound of interest for various specialized applications. While not as common as some other hydrofluorocarbons, its synthesis and purification present unique challenges, particularly due to the formation of close-boiling isomers and byproducts. This guide aims to provide a detailed technical overview of the primary methods for synthesizing and purifying HFC-245cb to a high degree of purity.

Synthesis of this compound

The most prevalent method for the synthesis of HFC-245cb involves the hydrofluorination of a chlorinated and fluorinated propene precursor. This process can be carried out in either the gas phase or the liquid phase, with the choice of phase and catalyst significantly influencing the reaction's selectivity and yield.

Gas-Phase Catalytic Fluorination

A prominent gas-phase route to HFC-245cb starts with 1,1,1-trifluoro-2,3-dichloropropane (HCFC-243db). This process involves two main steps: dehydrochlorination followed by hydrofluorination[1].

Step 1: Dehydrochlorination of HCFC-243db to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)

The initial step involves the catalytic dehydrochlorination of HCFC-243db to produce the intermediate, HCFO-1233xf.

Step 2: Gas-Phase Catalytic Fluorination of HCFO-1233xf with Hydrogen Fluoride (B91410) (HF)

The resulting HCFO-1233xf is then subjected to gas-phase catalytic fluorination with hydrogen fluoride to yield HFC-245cb[1].

Figure 1: Gas-phase synthesis of HFC-245cb.

A patent describes this process being carried out with a co-feed of air[1]. The reaction conditions for the fluorination step are critical to maximize the yield of HFC-245cb while minimizing the formation of byproducts.

Liquid-Phase Hydrofluorination

Liquid-phase hydrofluorination of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is another significant route for HFC-245cb synthesis. This method often employs a Lewis acid catalyst and is frequently associated with the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), where HFC-245cb can be a major byproduct[2].

Figure 2: Liquid-phase synthesis of HFC-245cb.

Experimental Protocol: Liquid-Phase Hydrofluorination of HCFO-1233xf

The following is a generalized experimental protocol based on information from patent literature[2]:

-

Materials:

-

2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)

-

Anhydrous Hydrogen Fluoride (HF)

-

Lewis acid catalyst (e.g., Antimony pentachloride, SbCl₅, which is subsequently fluorinated in situ)

-

-

Apparatus:

-

A corrosion-resistant (e.g., Hastelloy) liquid-phase reactor equipped with a stirrer, temperature and pressure controls, and inlet and outlet ports.

-

-

Procedure:

-

The reactor is charged with the Lewis acid catalyst.

-

The reactor is brought to the desired reaction temperature, typically ranging from 30 °C to 200 °C[2].

-

HCFO-1233xf and HF are continuously fed into the reactor. The molar ratio of HF to HCFO-1233xf can range from 1:1 to 50:1[3].

-

The reaction is maintained at the set temperature and pressure.

-

The product stream, containing HFC-245cb, unreacted starting materials, catalyst, and byproducts such as 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb), is continuously withdrawn.

-

The catalyst activity can be maintained by the periodic or continuous addition of fresh catalyst[2].

-

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Liquid-Phase Reaction Temperature | 30 °C to 200 °C | [2] |

| HF to HCFO-1233xf Molar Ratio | 1:1 to 50:1 | [3] |

| HCFO-1233xf Conversion | > 80% | [2] |

| HFC-245cb Selectivity | < 20% (in processes optimized for HCFC-244bb) | [2] |

Purification of this compound

The purification of HFC-245cb is a critical step, as its synthesis often results in a mixture of compounds with very similar boiling points, making separation by conventional distillation challenging.

Extractive Distillation

Extractive distillation is a highly effective method for separating HFC-245cb from close-boiling impurities, particularly (E)-1,3,3,3-tetrafluoropropene ((E)-HFO-1234ze), which has a boiling point very close to that of HFC-245cb[4]. This technique involves introducing a solvent that alters the relative volatilities of the components in the mixture.

Figure 3: Extractive distillation for HFC-245cb purification.

Experimental Protocol: Extractive Distillation

A generalized protocol based on patent information for separating HFC-245cb from (E)-HFO-1234ze is as follows[4]:

-

Materials:

-

Crude mixture containing HFC-245cb and (E)-HFO-1234ze.

-

Extraction solvent (e.g., acetone, carbon tetrachloride, ethanol, dimethyl carbonate)[4].

-

-

Apparatus:

-

An extractive distillation column with a sufficient number of theoretical plates.

-

A reboiler and a condenser.

-

Feed and solvent inlet ports, and product outlets.

-

-

Procedure:

-

The crude mixture is fed into the extractive distillation column.

-

The extraction solvent is fed into the column at a point above the crude mixture feed.

-

The column is operated at a specific temperature and pressure to facilitate the separation. For example, one study was conducted at a liquid phase temperature of 20°C[4].

-

If a solvent is used that makes the relative volatility of (E)-HFO-1234ze to HFC-245cb less than 1 (e.g., acetone), HFC-245cb is distilled as the overhead product[4].

-

The bottoms product, containing the extraction solvent and the less volatile component, is collected.

-

The solvent is then separated from the other component in a subsequent distillation step and can be recycled.

-

Quantitative Data for Extractive Distillation

The choice of extraction solvent significantly impacts the relative volatility (α) of (E)-HFO-1234ze to HFC-245cb. A value of α further from 1 indicates easier separation.

| Extraction Solvent | Temperature (°C) | Pressure (MPaG) | Relative Volatility (α) of (E)-HFO-1234ze to HFC-245cb | Reference |

| None | 20 | 0.31 | 1.01 | [4] |

| Acetone | 20 | 0.04 | 0.43 | [4] |

| Dimethyl Carbonate | 20 | 0.05 | 0.59 | [4] |

| Ethanol | 20 | 0.23 | 0.57 | [4] |

| Carbon Tetrachloride | 20 | 0.21 | 0.76 | [4] |

Adsorption

Adsorption is another potential method for the purification of HFC-245cb. This technique utilizes solid adsorbents, such as molecular sieves or activated carbon, to selectively remove impurities from a gas or liquid stream. The effectiveness of this method depends on the pore size of the adsorbent and the molecular dimensions and polarity of the components to be separated. While specific data for HFC-245cb adsorption is limited, the general principles of adsorptive purification are well-established for other fluorocarbons.

General Adsorption Process:

-

Adsorption Step: The crude HFC-245cb stream is passed through a bed of adsorbent material. Impurities with a higher affinity for the adsorbent are retained in the bed.

-

Regeneration Step: Once the adsorbent bed is saturated with impurities, it can be regenerated. Common regeneration methods include thermal swing adsorption (TSA), where the temperature is increased to desorb the impurities, or pressure swing adsorption (PSA), where the pressure is reduced.

Characterization of this compound

The identity and purity of synthesized HFC-245cb are typically confirmed using a combination of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the components of the reaction mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. The retention time in the gas chromatogram provides information on the volatility of the components, while the mass spectrum serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of HFC-245cb.

-

¹H NMR: The proton NMR spectrum of HFC-245cb is expected to show a signal for the methyl (CH₃) group, which will be split into a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group will be split by the adjacent -CF₃ group and the methyl protons, while the -CF₃ signal will be split by the adjacent -CF₂- group.

Conclusion

The synthesis and purification of this compound (HFC-245cb) require careful control of reaction conditions and the application of specialized separation techniques. The hydrofluorination of HCFO-1233xf, either in the gas or liquid phase, represents the most common synthetic approach. Due to the frequent co-production of isomers with close boiling points, extractive distillation is a crucial purification method. This guide has provided a detailed overview of these processes, including experimental considerations and quantitative data, to aid researchers in the successful synthesis and isolation of high-purity HFC-245cb.

References

- 1. Patent Details | Paper Digest [paperdigest.org]

- 2. US9399609B2 - Method for mitigating HFC-245cb formation during HCFO-1233xf hydrofluorination to HCFC-244bb - Google Patents [patents.google.com]

- 3. US20140275646A1 - Method for mitigating hfc-245cb formation during hcfo-1233xf hydrofluorination to hcfc-244bb - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 1,1,1,2,2-Pentafluoropropane (HFC-245cb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb. This fluorinated propane (B168953) isomer is of interest for various applications, including as a refrigerant and a working fluid. This document consolidates key data on its fundamental properties, safety information, and detailed experimental protocols for their determination. All quantitative data are presented in structured tables for ease of reference and comparison. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound (HFC-245cb) is a hydrofluorocarbon with the chemical formula C₃H₃F₅. As a member of the fluorinated propane family, its properties are of significant interest in the development of alternatives to ozone-depleting substances and in various industrial applications. A thorough understanding of its chemical and physical characteristics is crucial for its safe handling, application design, and for predicting its behavior in different chemical and physical environments. This guide aims to provide a detailed repository of this information for the scientific community.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values have been compiled from various scientific sources and databases.

General and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | HFC-245cb, R-245cb, Propane, 1,1,1,2,2-pentafluoro- | [1] |

| CAS Number | 1814-88-6 | [1] |

| Molecular Formula | C₃H₃F₅ | [1] |

| Molecular Weight | 134.05 g/mol | [1] |

| Chemical Structure | F₃C-CF₂-CH₃ |

Physical Properties

| Property | Value | Source |

| Boiling Point (at 1 atm) | -18.3 °C (254.85 K) | |

| Melting Point | -170.0 °C (103.15 K) | |

| Vapor Pressure | See Table 2.2.1 | |

| Critical Temperature | 108.0 °C (381.15 K) | |

| Critical Pressure | 3148 kPa (estimated) | |

| Critical Density | 527 kg/m ³ | |

| Pitzer Acentric Factor | 0.297 | |

| Liquid Density | Data not available. Recommended to be determined experimentally. | |

| Solubility in Water | Data not available. Expected to be low. | |

| Solubility in Organic Solvents | Miscible with lower alcohols (e.g., methanol, ethanol) and other common organic solvents. Quantitative data not available. | [2] |

| Temperature (K) | Pressure (kPa) |

| 248 | 74 |

| 255.11 | 101.325 (Normal Boiling Point) |

| 273.15 | 235 |

| 293.15 | 475 |

| 326 | 995 |

Safety and Handling

This compound is a chemical that requires careful handling. The following table summarizes its GHS classification.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Gases under pressure | H280: Contains gas under pressure; may explode if heated |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Source:[1]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of volatile fluorinated compounds like this compound.

Boiling Point Determination

The boiling point of a volatile compound can be determined using several methods. The choice of method depends on the amount of substance available and the required accuracy.

-

Distillation Method: A simple or fractional distillation apparatus is assembled. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Reflux Method: The sample is heated to reflux in a flask equipped with a condenser. A thermometer is placed in the vapor phase above the boiling liquid to measure the boiling point.

Melting Point Determination

Due to its very low melting point, the determination for HFC-245cb requires a cryostat or a specialized low-temperature apparatus.

-

Capillary Method: A small amount of the solidified sample is placed in a capillary tube. The tube is then slowly warmed in a controlled temperature bath, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

References

Spectroscopic Analysis of 1,1,1,2,2-Pentafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,1,2,2-pentafluoropropane (HFC-245cb). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₃F₅, with a molecular weight of 134.05 g/mol .[1] The structural formula is CH₃-CF₂-CF₃. Spectroscopic analysis provides confirmation of this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | CH₃ | ||

| ¹³C | Data not available | C1, C2, C3 | ||

| ¹⁹F | Data not available | CF₂, CF₃ |

Note: Specific chemical shift and coupling constant data for this compound are available on SpectraBase. A Varian EM-360 instrument was used for the ¹⁹F NMR data acquisition.[1] A detailed interpretation would reveal a triplet for the -CF₃ group due to coupling with the adjacent -CF₂- group, and a quartet for the -CF₂- group due to coupling with the -CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of this compound is available on SpectraBase.[1]

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | C-H stretching | |

| Data not available | C-F stretching | |

| Data not available | C-C stretching |

Note: The spectrum is expected to be dominated by strong C-F stretching absorptions, typically in the 1400-1000 cm⁻¹ region. C-H stretching vibrations from the methyl group would appear around 3000-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available on SpectraBase.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| Data not available | [C₃H₃F₅]⁺ (Molecular Ion) | |

| Data not available | [C₂F₅]⁺ | |

| Data not available | [CF₃]⁺ | |

| Data not available | [CH₃CF₂]⁺ |

Note: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for fluorinated alkanes include the loss of fluorine atoms and cleavage of the carbon chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a volatile fluorinated propane (B168953) like this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR or CFCl₃ for ¹⁹F NMR, is added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.

-

Data Acquisition: For ¹H and ¹³C NMR, both proton-decoupled and coupled spectra may be acquired. For ¹⁹F NMR, proton-decoupled spectra are common to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Gas Phase): A gas cell with KBr or NaCl windows is evacuated. A small amount of this compound is introduced into the cell to a pressure of a few millibars.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty gas cell is recorded.

-

Data Acquisition: The IR spectrum of the sample is recorded by passing an infrared beam through the gas cell. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a generalized workflow for analysis.

Caption: Spectroscopic techniques for structural elucidation.

Caption: Generalized experimental workflow for analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of HFC-245cb

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon (HFC) that has garnered interest for various specialized applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and application development, particularly in fields that require precise control of temperature and pressure. This technical guide provides a comprehensive overview of the core thermodynamic properties of HFC-245cb, detailed experimental protocols for their measurement, and a logical framework for their interrelation.

Core Thermodynamic Properties of HFC-245cb

The fundamental thermodynamic properties of HFC-245cb dictate its behavior under different physical conditions. These properties include vapor pressure, density (liquid and vapor), specific heat capacity, thermal conductivity, enthalpy, and entropy.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₃F₅ | [1] |

| Molecular Weight | 134.05 g/mol | [1] |

| Normal Boiling Point | 255.11 ± 0.10 K | [2] |

| Critical Temperature | 108.5 °C (381.65 K) | [3] |

| Critical Pressure | 3148 ± 15 kPa | [2] |

| Critical Density | 499 kg/m ³ | [3] |

| Pitzer Acentric Factor | 0.297 | [2] |

Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. It is a critical parameter for understanding phase transitions.

Table 1: Vapor Pressure of HFC-245cb [2]

| Temperature (K) | Pressure (kPa) |

| 248.15 | 74.2 |

| 253.15 | 98.5 |

| 258.15 | 128.9 |

| 263.15 | 166.3 |

| 268.15 | 211.7 |

| 273.15 | 266.1 |

| 278.15 | 330.5 |

| 283.15 | 405.9 |

| 288.15 | 493.3 |

| 293.15 | 593.7 |

| 298.15 | 708.1 |

| 303.15 | 837.5 |

| 308.15 | 982.9 |

| 313.15 | 1145.3 |

| 318.15 | 1325.7 |

| 323.15 | 1525.1 |

| 326.15 | 1664.3 |

Density

Density is the mass per unit volume of a substance and is highly dependent on temperature.

Table 2: Saturated Liquid Density of HFC-245cb [3]

| Temperature (°C) | Average Liquid Density (g/cm³) |

| 23.0 | 1.1849 |

| 34.4 | 1.1424 |

| 43.3 | 1.1093 |

Enthalpy of Vaporization

The enthalpy of vaporization is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Table 3: Enthalpy of Vaporization of HFC-245cb

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Reference |

| 248 | 23.0 | [4] |

| 268 | 22.9 | [4] |

Experimental Protocols

The accurate measurement of thermodynamic properties is fundamental to their application. The following sections detail the methodologies for key experiments.

Vapor Pressure Measurement: Comparative Ebulliometry

A comparative ebulliometer is used for the precise measurement of vapor pressure as a function of temperature.[2]

Objective: To determine the vapor pressure of HFC-245cb at various temperatures.

Apparatus:

-

A comparative ebulliometer with two interconnected boilers, one for the sample (HFC-245cb) and one for a reference substance with a well-known vapor pressure (e.g., water).

-

High-precision temperature sensors (e.g., platinum resistance thermometers) for each boiler.

-

A pressure control and measurement system connected to the ebulliometers.

-

A heating system for each boiler.

-

A condenser for each boiler to return the condensed vapor.

Procedure:

-

Sample Preparation: The HFC-245cb sample is purified to remove any volatile impurities.

-

Apparatus Setup: The sample is charged into one boiler and the reference substance into the other. The system is sealed and connected to the pressure control system.

-

Equilibration: Both boilers are heated to their boiling points at a controlled pressure. The system is allowed to reach a steady state where the temperature in both boilers is stable.

-

Data Acquisition: The temperature of the sample and the reference substance are recorded simultaneously at a given pressure.

-

Varying Pressure: The pressure in the system is incrementally changed, and steps 3 and 4 are repeated to obtain a series of corresponding temperature and pressure data points.

-

Data Analysis: The vapor pressure of the sample at each recorded temperature is determined by referencing the known vapor pressure of the reference substance at its measured boiling temperature.

Liquid Density Measurement: Pycnometry

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.[5][6][7][8]

Objective: To measure the liquid density of HFC-245cb at different temperatures.

Apparatus:

-

A pycnometer with a ground-glass stopper containing a capillary tube.

-

A high-precision analytical balance.

-

A temperature-controlled water bath.

-

A thermometer.

Procedure:

-

Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed.

-

Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, ensuring the capillary in the stopper is also filled. Any excess liquid is carefully wiped off. The mass of the pycnometer filled with the reference liquid (m₁) is measured.

-

Volume Calculation: The volume of the pycnometer (V) at that temperature is calculated using the known density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with the HFC-245cb sample at the same temperature, and its mass (m₂) is measured.

-

Density Calculation: The density of the HFC-245cb sample is calculated using the formula: ρ = (m₂ - m₀) / V.

-

Temperature Variation: Steps 4 and 5 are repeated at different temperatures by placing the filled pycnometer in the temperature-controlled water bath until it reaches thermal equilibrium.

Specific Heat Capacity Measurement: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[9][10][11][12][13]

Objective: To determine the specific heat capacity (Cp) of HFC-245cb as a function of temperature.

Apparatus:

-

A Differential Scanning Calorimeter (DSC).

-

Hermetically sealed sample pans (e.g., aluminum).

-

A reference standard with a known specific heat capacity (e.g., sapphire).

-

A high-precision microbalance.

Procedure:

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program to obtain a baseline heat flow signal.

-

Reference Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan. The same temperature program is run to measure the heat flow required to heat the standard.

-

Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of HFC-245cb in a hermetically sealed pan. The temperature program is run for a third time.

-

Data Analysis: The specific heat capacity of the HFC-245cb sample is calculated at each temperature by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, using the known specific heat capacity of sapphire.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of fluids.[3][4][14][15][16]

Objective: To measure the thermal conductivity of HFC-245cb.

Apparatus:

-

A transient hot-wire apparatus consisting of a thin platinum wire suspended in a measurement cell.

-

A power source to apply a voltage step to the wire.

-

A resistance measurement system to monitor the temperature change of the wire.

-

A pressure and temperature control system for the measurement cell.

Procedure:

-

Cell Preparation: The measurement cell is filled with the HFC-245cb sample.

-

Equilibration: The cell is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.

-

Heating Pulse: A step-wise voltage is applied to the platinum wire, causing it to heat up.

-

Temperature Rise Measurement: The resistance of the wire is measured as a function of time. The temperature rise of the wire is then calculated from its known temperature-resistance relationship.

-

Data Analysis: The thermal conductivity of the fluid is determined from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.

Logical Flow of Thermodynamic Property Determination

The determination of the thermodynamic properties of a substance follows a logical progression, where some properties are directly measured and others can be derived.

This diagram illustrates that fundamental properties like vapor pressure, density, and specific heat are typically determined experimentally. From these, other crucial properties such as enthalpy and entropy can be derived using thermodynamic relationships like the Clausius-Clapeyron equation or by integration. A comprehensive equation of state (EOS) can also be developed by fitting experimental data, which then allows for the calculation of a wide range of thermodynamic properties.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of HFC-245cb, including available quantitative data and comprehensive experimental protocols for their measurement. The presented information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the physical behavior of this compound for their applications. The logical flow diagram further clarifies the interconnectedness of these properties and the pathways for their determination. While some experimental data for HFC-245cb is available, further research to populate a complete and verified dataset for all thermodynamic properties across a wide range of temperatures and pressures would be highly beneficial for the scientific community.

References

- 1. This compound | C3H3F5 | CID 15747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 4. thermtest.com [thermtest.com]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. web.iitd.ac.in [web.iitd.ac.in]

- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 13. tainstruments.com [tainstruments.com]

- 14. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 15. mjbas.com [mjbas.com]

- 16. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]

The Environmental Fate and Atmospheric Lifetime of 1,1,1,2,2-Pentafluoropropane (HFC-245cb): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula CF3CF2CH3. It has been used as an intermediate in the chemical industry, notably in the production of hydrofluoroolefins (HFOs) like HFO-1234yf, which are developed as replacements for older refrigerants with high global warming potentials.[1] Understanding the environmental fate and atmospheric lifetime of HFC-245cb is crucial for assessing its overall environmental impact. This technical guide provides an in-depth overview of the current scientific understanding of HFC-245cb's behavior in the atmosphere, including its degradation pathways, atmospheric lifetime, and key environmental metrics.

Environmental Fate and Atmospheric Degradation

The primary removal mechanism for this compound from the atmosphere is its reaction with the hydroxyl radical (OH).[2] These reactions are the dominant sink for hydrofluorocarbons (HFCs) in the troposphere.[2] The presence of C-H bonds in the HFC-245cb molecule makes it susceptible to attack by OH radicals, initiating a chain of reactions that ultimately break down the compound into smaller, less harmful substances.

The initial reaction involves the abstraction of a hydrogen atom from the methyl group (-CH3) by an OH radical, forming a fluoroalkyl radical (CF3CF2CH2•) and a water molecule. This fluoroalkyl radical then rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (CF3CF2CH2OO•). Subsequent reactions of this peroxy radical with nitric oxide (NO) and other atmospheric species lead to the formation of various degradation products.

Quantitative Atmospheric Data

The atmospheric lifetime and global warming potential (GWP) of HFC-245cb have been determined through laboratory studies and atmospheric modeling. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 39.9 years | [3][4] |

| Global Warming Potential (GWP), 100-year | 4,620 | [2][3] |

| Ozone Depletion Potential (ODP) | Essentially zero | [5] |

Experimental Protocols

The determination of the atmospheric lifetime and OH reaction rate constants for HFCs like this compound typically involves laboratory-based experimental techniques, most commonly the relative rate method conducted in smog chambers.

Relative Rate Method for OH Reaction Rate Constant Determination

Objective: To determine the rate constant for the reaction of HFC-245cb with OH radicals relative to a reference compound with a well-known OH reaction rate constant.

Experimental Setup:

-

Reaction Chamber: Experiments are typically conducted in large-volume (e.g., ~75-liter) cylindrical reaction chambers, often constructed from FEP Teflon film to minimize wall reactions.[6] The chamber is equipped with ports for introducing reactants and for sampling.

-

OH Radical Source: Hydroxyl radicals are generated in situ within the chamber. A common method is the photolysis of methyl nitrite (B80452) (CH3ONO) in the presence of nitric oxide (NO) and air using blacklamps that emit in the actinic region (300-400 nm).[6] An alternative method involves the photolysis of ozone (O3) in the presence of water vapor.

-

Reactant and Reference Compounds: A known concentration of HFC-245cb (the test compound) and a reference compound (e.g., a hydrocarbon with a well-characterized OH rate constant) are introduced into the chamber.[6]

-

Analytical Instrumentation: The concentrations of the test and reference compounds are monitored over time using gas chromatography with a flame ionization detector (GC-FID).[6] Chemiluminescence analyzers are used to monitor the concentrations of NO, NO2, and O3.[6]

Procedure:

-

The reaction chamber is first flushed with purified air.

-

Known concentrations of the test compound (HFC-245cb), the reference compound, methyl nitrite, and nitric oxide are introduced into the chamber.

-

The blacklamps are turned on to initiate the photolysis of methyl nitrite, which generates OH radicals.

-

The concentrations of the test and reference compounds are measured at regular intervals over the course of the experiment.

-

The natural logarithms of the initial concentration divided by the concentration at time 't' for both the test and reference compounds are plotted against each other. The slope of this line gives the ratio of the rate constants for their reactions with OH radicals.

-

Since the rate constant of the reference compound is known, the absolute rate constant for the reaction of HFC-245cb with OH can be calculated.

Visualizations

Atmospheric Degradation Pathway of this compound

Caption: Primary reaction pathway for the atmospheric degradation of HFC-245cb initiated by the hydroxyl radical.

Experimental Workflow for Determining OH Reaction Rate Constants

Caption: A typical experimental workflow for determining the OH radical reaction rate constant of HFC-245cb.

References

- 1. web.williams.edu [web.williams.edu]

- 2. researchgate.net [researchgate.net]

- 3. The mechanism and kinetics of the atmospheric oxidation of CF3(CF2)2CH [[double bond, length as m-dash]] CH2 (HFC-1447fz) by hydroxyl radicals: ab initio investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. egusphere.copernicus.org [egusphere.copernicus.org]

Navigating the Toxicological Landscape of 1,1,1,2,2-Pentafluoropropane (HFC-245cb): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1,2,2-Pentafluoropropane, also known as HFC-245cb, is a hydrofluorocarbon with limited publicly available toxicological data. This guide provides a comprehensive overview of the known hazards of HFC-245cb and presents a detailed toxicological profile of its well-studied isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), as a crucial comparative reference. Due to the scarcity of specific data for HFC-245cb, a weight-of-evidence approach, incorporating data from structurally similar compounds, is essential for a preliminary risk assessment. This document summarizes key toxicological endpoints, including acute and chronic toxicity, genotoxicity, developmental toxicity, and established occupational exposure limits for HFC-245fa, and outlines the standardized experimental protocols relevant to these assessments.

Toxicity Profile of this compound (HFC-245cb)

Detailed toxicological studies on this compound are not widely available in the public domain. The primary source of information comes from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to available safety data sheets, HFC-245cb is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and may cause drowsiness or dizziness.[1][2][3]

It is crucial to note that these classifications indicate potential hazards, but the underlying quantitative data from which these are derived, such as dose-response relationships, are not publicly accessible. There is a notable absence of published studies on the chronic, reproductive, or carcinogenic effects of HFC-245cb.

Occupational Exposure Limits for this compound (HFC-245cb)

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).

In-Depth Toxicological Profile of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) as a Structural Isomer

Given the limited data on HFC-245cb, a thorough understanding of the toxicological profile of its isomer, HFC-245fa, is invaluable for researchers and scientists. HFC-245fa has been the subject of more extensive toxicological testing.

Acute and Chronic Toxicity

HFC-245fa exhibits a low order of acute inhalation toxicity.[4][5] In repeated-dose inhalation studies, the primary adverse effect observed was mild inflammation of the myocardium in rats at high concentrations.[4][6]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of HFC-245fa. The results indicate a low concern for genotoxicity.

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats have shown that HFC-245fa is not teratogenic.[4] At high concentrations, a slight reduction in pup weight was observed, which was considered to be associated with maternal toxicity.[6][7]

Cardiac Sensitization

Like many hydrofluorocarbons, HFC-245fa has the potential to sensitize the heart to adrenaline, which can lead to cardiac arrhythmias at high exposure levels.[4][6]

Occupational Exposure Limits for HFC-245fa

The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for HFC-245fa.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for HFC-245fa.

Table 1: Acute and Repeated-Dose Inhalation Toxicity of HFC-245fa

| Study Type | Species | Exposure Duration | Results | Reference |

| Acute Inhalation | Rat | 4 hours | LC50 > 203,000 ppm | [6] |

| Acute Inhalation | Mouse | 4 hours | LC50 > 101,000 ppm | [6] |

| 90-Day Inhalation | Rat | 6 hours/day, 5 days/week | NOAEL = 2,000 ppm (based on myocarditis) | [4][6] |

Table 2: Genetic Toxicity of HFC-245fa

| Assay Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium & E. coli | With and Without | Negative | [4][6] |

| In vivo Mouse Micronucleus Assay | Mouse | N/A | Negative | [4][6] |

| In vitro Chromosome Aberration | Human Lymphocytes | Without | Weakly Positive | [4][6] |

| In vitro Chromosome Aberration | Human Lymphocytes | With | Negative | [4][6] |

Table 3: Developmental and Cardiac Sensitization Toxicity of HFC-245fa

| Study Type | Species | Key Finding | Results | Reference |

| Developmental Toxicity | Rat | Teratogenicity | Not teratogenic up to 50,000 ppm | [4] |

| Developmental Toxicity | Rat | Fetal Effects | Slight reduction in pup weight at 50,000 ppm | [6][7] |

| Cardiac Sensitization | Dog | Epinephrine (B1671497) Challenge | NOEL = 34,000 ppm; Threshold for response = 44,000 ppm | [6] |

Table 4: Occupational Exposure Limits for HFC-245fa

| Organization | Limit | Value |

| AIHA WEEL | 8-hour TWA | 300 ppm |

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited for HFC-245fa, based on internationally recognized OECD guidelines.

90-Day Inhalation Toxicity Study (Based on OECD Guideline 413)

This study is designed to characterize the toxicity of a substance following repeated inhalation exposure over a 90-day period.

-

Test System: Typically, young adult rats of a standard strain are used, with equal numbers of males and females in each group.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in inhalation chambers for 6 hours per day, 5 days per week, for 90 days.[8] At least three concentration levels and a control group (air) are used.

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[2]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[2]

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[2]

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Test System: Typically, mice or rats are used.[9]

-

Procedure: Animals are exposed to the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last exposure.[9]

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. An increase in the frequency of micronucleated cells in treated animals indicates that the substance has induced chromosomal damage.[9]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes, are used.[3]

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.[3]

-

Endpoint: Cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[3]

Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)

This study provides information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.

-

Test System: Pregnant rodents (usually rats) or non-rodents (usually rabbits) are used.[10]

-

Procedure: The test substance is administered daily to pregnant animals during the period of organogenesis.[10]

-

Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At the end of the exposure period, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]

Cardiac Sensitization Study

This specialized study evaluates the potential of a substance to induce cardiac arrhythmias in the presence of adrenaline.

-

Test System: Typically, beagle dogs are used.

-

Procedure: The unanesthetized dog is exposed to the test substance by inhalation for a set period (e.g., 5-10 minutes). During the exposure, a challenge dose of epinephrine is administered intravenously.[11]

-

Endpoint: The electrocardiogram (ECG) is continuously monitored for the occurrence of cardiac arrhythmias, such as ventricular fibrillation. The threshold concentration of the test substance that induces a response is determined.[11]

Visualizations

The following diagrams illustrate key logical workflows relevant to the toxicological assessment of a substance with limited data.

Caption: Workflow for toxicological assessment of a substance with limited data.

Caption: A typical tiered strategy for genotoxicity testing.

Conclusion

While a comprehensive toxicological profile for this compound (HFC-245cb) is not currently available in the public literature, the existing GHS classifications suggest that it should be handled with care, particularly concerning skin, eye, and respiratory irritation. For a more in-depth understanding of the potential toxicological properties of pentafluoropropane, the extensive data available for the isomer 1,1,1,3,3-pentafluoropropane (HFC-245fa) serves as an essential resource. The low acute and chronic toxicity, lack of significant genotoxic or teratogenic potential, and the established occupational exposure limit for HFC-245fa provide a strong starting point for risk assessment and safe handling practices. Further research into the specific toxicological properties of HFC-245cb is warranted to fill the existing data gaps.

References

- 1. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 2. nib.si [nib.si]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. biosafe.fi [biosafe.fi]

- 6. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Isomerism of Pentafluoropropanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomerism, physicochemical properties, and synthesis of pentafluoropropanes. This class of organofluorine compounds is of significant interest due to their unique properties and applications in various scientific and industrial fields. The strategic incorporation of fluorine atoms into organic molecules can dramatically influence their chemical and physical characteristics, a principle of growing importance in medicinal chemistry and drug design.[1][2][3][4][5] While pentafluoropropanes are widely used as refrigerants and blowing agents, their structural motifs serve as valuable building blocks in the synthesis of more complex fluorinated molecules.[6]

Molecular Structure and Isomerism

Pentafluoropropane (C₃H₃F₅) exists as several structural isomers, which are compounds with the same molecular formula but different arrangements of atoms. The location of the five fluorine atoms on the three-carbon propane (B168953) backbone determines the specific isomer. The four principal structural isomers of pentafluoropropane are:

-

1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa)

-

1,1,2,2,3-Pentafluoropropane (B1294462) (HFC-245ca)

-

1,1,1,2,3-Pentafluoropropane (HFC-245eb)

-

1,1,1,2,2-Pentafluoropropane (HFC-245cb)

The isomeric relationship between these compounds can be visualized as follows:

Physicochemical and Thermodynamic Properties

The distinct arrangement of fluorine atoms in each isomer leads to significant differences in their physical and thermodynamic properties. These properties are crucial for determining their applications and behavior in chemical processes.

Physicochemical Properties

| Property | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | This compound (HFC-245cb) |

| CAS Number | 460-73-1[7] | 679-86-7[8][9] | 431-31-2[10] | 1814-88-6[11] |

| Molecular Weight ( g/mol ) | 134.05[7] | 134.05[9] | 134.05[10] | 134.05[11] |

| Boiling Point (°C) | 15.3 | 25-26[12] | 23.9 | -18.2 |

| Melting Point (°C) | -108 | -82[12] | - | - |

| Density (g/mL) | 1.365 at 25°C | 1.398 at 25°C[12] | - | - |

| Refractive Index (n20/D) | - | 1.567 | - | - |

Thermodynamic Properties

| Property | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1,2,2,3-Pentafluoropropane (HFC-245ca) | 1,1,1,2,3-Pentafluoropropane (HFC-245eb) | This compound (HFC-245cb) |

| Critical Temperature (K) | 427.16[13] | 450[14] | - | 380.08[15] |

| Critical Pressure (MPa) | 3.64[13] | - | - | 3.137[15] |

| Critical Density (mol/L) | 3.875[13] | - | - | - |

| Acentric Factor | 0.3759[16] | - | - | 0.297[15][17] |

| Vapor Pressure (kPa at 25°C) | 150.65[18] | ~101 | - | 995 (at 326 K)[15][19] |

Experimental Protocols: Synthesis and Characterization

The synthesis of pentafluoropropane isomers typically involves the fluorination of chlorinated precursors. The choice of starting material and reaction conditions dictates the resulting isomeric product.

Synthesis of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

A common laboratory-scale synthesis involves the liquid-phase fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) with anhydrous hydrogen fluoride (B91410) (HF) using a catalyst.

-

Reaction: CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

-

Catalyst: Antimony pentahalides, such as SbCl₅, are effective catalysts for this transformation.[20][21]

-

Procedure:

-

A high-pressure reactor (e.g., a Hastelloy C autoclave) is charged with 1,1,1,3,3-pentachloropropane and the antimony pentahalide catalyst.

-

Anhydrous hydrogen fluoride is then carefully introduced into the reactor. The molar ratio of HF to the pentachloropropane is typically in excess to drive the reaction to completion.

-

The reaction mixture is heated to a temperature range of 100-150°C. The pressure in the reactor will increase due to the formation of hydrogen chloride (HCl) gas.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reactor is cooled, and the excess pressure is carefully vented through a scrubber to neutralize HCl and unreacted HF.

-

The crude product is then washed with a dilute base (e.g., sodium bicarbonate solution) and water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation to yield pure 1,1,1,3,3-pentafluoropropane.

-

The synthesis of the precursor, 1,1,1,3,3-pentachloropropane, can be achieved through the radical addition of carbon tetrachloride to vinyl chloride.[22]

Characterization of Pentafluoropropane Isomers

Standard analytical techniques are employed to identify and characterize the different isomers of pentafluoropropane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are powerful tools for elucidating the structure of each isomer. The chemical shifts and coupling constants are unique to the specific arrangement of hydrogen and fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, the fragmentation patterns can differ based on the stability of the resulting carbocations. The NIST WebBook provides mass spectral data for 1,1,2,2,3-pentafluoropropane (HFC-245ca).[23]

-

Gas Chromatography (GC): GC is used to separate the different isomers and to monitor the progress of synthesis reactions. The retention time of each isomer is a characteristic property under specific chromatographic conditions.

Applications and Future Outlook

While the primary industrial applications of pentafluoropropanes have been as refrigerants, foam blowing agents, and solvents, the principles of their synthesis and the influence of fluorine substitution on molecular properties are highly relevant to the field of drug development.

The introduction of fluorine atoms or fluorine-containing groups into drug candidates can significantly alter their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] Small fluorinated alkanes, like the pentafluoropropanes, can serve as valuable starting materials or synthons for the construction of more complex fluorinated molecules for pharmaceutical applications.

The methodologies developed for the selective fluorination of propane backbones can be adapted for the synthesis of novel fluorinated building blocks for medicinal chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the exploration of the chemical space of fluorinated organic compounds, including derivatives of pentafluoropropane, will undoubtedly play a crucial role in the discovery of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

- 9. 1,1,2,2,3-Pentafluoropropane | C3H3F5 | CID 69624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C3H3F5 | CID 15747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,1,2,2,3-PENTAFLUOROPROPANE CAS#: 679-86-7 [m.chemicalbook.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Equation of State for the Thermodynamic Properties of 1,1,2,2,3-Pentafluoropropane (R-245ca) | NIST [nist.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. produkte.linde-gas.at [produkte.linde-gas.at]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US5574192A - Process for the manufacture of 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 21. WO2001036355A1 - Process for producing 1,1,1,3,3-pentafluoropropane - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. Propane, 1,1,2,2,3-pentafluoro- [webbook.nist.gov]

Solubility of 1,1,1,2,2-Pentafluoropropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1,2,2-pentafluoropropane (HFC-245cb). Due to a notable scarcity of publicly available quantitative solubility data for this specific isomer, this document also references the solubility behavior of its close isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), to provide valuable insights. The experimental protocols detailed herein are broadly applicable to the determination of gas solubility in liquid organic solvents.

Introduction to this compound (HFC-245cb)

This compound, also known as HFC-245cb, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. It is a colorless and volatile liquid at room temperature. Its physical and chemical properties are summarized in Table 1. Understanding the solubility of HFC-245cb in various organic solvents is crucial for its application in diverse fields, including as a refrigerant, blowing agent, and solvent.

Table 1: Physical and Chemical Properties of this compound (HFC-245cb)

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1814-88-6[1] |

| Molecular Formula | C₃H₃F₅[1] |

| Molecular Weight | 134.05 g/mol [1] |

Solubility Data

Exhaustive searches for quantitative solubility data (e.g., mole fraction, Henry's Law constants) for this compound (HFC-245cb) in common organic solvents did not yield specific datasets. However, qualitative and semi-quantitative data are available for its isomer, 1,1,1,3,3-pentafluoropropane (HFC-245fa). Given their structural similarity, the solubility behavior of HFC-245fa can serve as a useful, albeit approximate, guide for HFC-245cb.

A report by the European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) states that HFC-245fa is miscible with acetone, ethanol, and petroleum solvents.[2] Another source indicates its solubility in methanol.[3] This information is summarized in Table 2.

Table 2: Qualitative and Semi-Quantitative Solubility of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) in Various Organic Solvents

| Solvent | Solubility | Source |

| Acetone | Miscible | [2] |

| Ethanol | Miscible | [2] |

| Petroleum Solvents | Miscible | [2] |

| Methanol | Soluble | [3] |

| N,N-Dimethylformamide | Very soluble | [3] |

| Glacial Acetic Acid | Sparingly soluble | [3] |

| Chloroform | Very slightly soluble | [3] |

It is important to note that "miscible" implies solubility in all proportions, while "soluble" indicates that a significant amount of the solute can dissolve in the solvent. The terms "sparingly soluble" and "very slightly soluble" denote a low to very low affinity between the solute and the solvent.

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids can be performed using several established experimental techniques. The choice of method often depends on the volatility of the solute, the desired precision, and the temperature and pressure range of interest. Key methods include the static-analytic method, gravimetric analysis, and the isochoric method.

Static-Analytic Method

The static-analytic method is a widely used technique for measuring vapor-liquid equilibrium (VLE) data, from which solubility can be determined.

Methodology:

-

A known amount of the degassed solvent is introduced into a thermostatically controlled equilibrium cell of a known volume.

-

The gaseous solute (this compound) is then charged into the cell.

-

The mixture is agitated (e.g., by a magnetic stirrer) until thermodynamic equilibrium is reached, which is indicated by a stable pressure reading over a significant period.

-

Once at equilibrium, small samples of the liquid and/or vapor phases are carefully extracted.

-

The composition of these samples is then determined using an analytical technique, most commonly gas chromatography (GC).

-

The solubility is calculated from the composition of the liquid phase at the recorded equilibrium temperature and pressure.

Gravimetric Method

The gravimetric method directly measures the mass of the dissolved gas in a known mass of the solvent.

Methodology:

-

A sample of the degassed solvent is placed in a container on a high-precision microbalance within a pressure- and temperature-controlled chamber.

-

The chamber is evacuated and then filled with the gaseous solute to a specific pressure.

-

The mass of the solvent sample is continuously monitored. The increase in mass corresponds to the amount of gas that has dissolved.

-

The measurement is complete when the mass of the sample no longer changes, indicating that saturation has been reached.

-

The solubility is then calculated as the mass of dissolved gas per mass of the solvent.

Isochoric Method

The isochoric method involves observing the pressure change in a constant volume system as the gas dissolves in the liquid.[4]

Methodology:

-

A known amount of the degassed solvent is placed in a constant volume (isochoric) cell.

-

A known amount of the gaseous solute is introduced into the cell.

-

The cell is sealed, and the initial temperature and pressure are recorded.

-

The mixture is agitated, and the pressure is monitored as the gas dissolves in the liquid.

-

The final equilibrium pressure is recorded when it becomes constant.

-

The amount of dissolved gas is calculated from the pressure drop using the ideal gas law or a more sophisticated equation of state, taking into account the volumes of the gas and liquid phases.

Visualizations

Experimental Workflow for Solubility Measurement

The following diagram illustrates a generalized workflow for determining the solubility of a gas in a liquid using a static-analytic method.

References

A Technical Guide to the Historical Development of Hydrofluorocarbon Refrigerants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of hydrofluorocarbon (HFC) refrigerant development, tracing the scientific and regulatory drivers that shaped the transition between different generations of refrigerants. The evolution from chlorofluorocarbons (CFCs) to hydrochlorofluorocarbons (HCFCs), then to HFCs, and onward to hydrofluoroolefins (HFOs) and natural refrigerants, is a compelling example of chemical innovation in response to pressing environmental concerns.

The Pre-HFC Era: Early Refrigerants and the Rise of CFCs

The advent of mechanical refrigeration in the mid-19th century relied on a variety of substances that were effective but often toxic, flammable, or both.[1] Early refrigerants included ammonia (B1221849) (R-717), sulfur dioxide (R-764), and methyl chloride (R-40). While functional, their hazardous properties limited their widespread use, particularly in domestic applications.

The 1930s marked a revolutionary step with the introduction of chlorofluorocarbons (CFCs), such as R-12 (dichlorodifluoromethane).[1][2][3] These compounds were hailed for their non-toxic, non-flammable, and highly stable nature, making them ideal for a wide range of applications, from refrigerators and air conditioners to aerosol propellants.[1][2] For several decades, CFCs were the industry standard.

The Ozone Crisis and the Transition to HCFCs

In the 1970s, a growing body of scientific evidence revealed that the chemical stability of CFCs allowed them to persist in the atmosphere and reach the stratosphere.[2] Once in the stratosphere, they are broken down by ultraviolet radiation, releasing chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful UV radiation.[2] This discovery led to international concern and culminated in the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987.[2] This landmark treaty mandated the phase-out of CFCs.

As an interim solution, hydrochlorofluorocarbons (HCFCs) were introduced.[2][4] HCFCs, such as R-22 (chlorodifluoromethane), contain hydrogen, which makes them less stable in the atmosphere and therefore have a lower Ozone Depletion Potential (ODP) than CFCs.[4][5] However, they still contained chlorine and contributed to ozone depletion, albeit to a lesser extent.[4] Consequently, the Montreal Protocol was later amended to also phase out HCFCs.[4][6]

The Rise of HFCs: A Solution for Ozone, A Problem for Climate

In the search for non-ozone-depleting alternatives, hydrofluorocarbons (HFCs) emerged as a leading replacement for CFCs and HCFCs.[2] HFCs, such as R-134a (1,1,1,2-tetrafluoroethane), do not contain chlorine and therefore have an ODP of zero.[2][5] They possess favorable thermodynamic properties, making them efficient refrigerants.[7]

However, the widespread adoption of HFCs brought a new environmental challenge to the forefront: global warming. HFCs are potent greenhouse gases, with a high Global Warming Potential (GWP), meaning they are very effective at trapping heat in the atmosphere.[2][5]

The Climate Challenge and the Dawn of HFOs and Natural Refrigerants

The growing concern over the contribution of HFCs to climate change led to further international action. The Kigali Amendment to the Montreal Protocol , adopted in 2016, established a global phase-down of the production and consumption of HFCs.[8][9][10]

This regulatory shift spurred the development of the fourth generation of fluorinated refrigerants: hydrofluoroolefins (HFOs).[11] HFOs, such as R-1234yf, have a very low GWP and a zero ODP.[8] They are characterized by a carbon-carbon double bond, which makes them more reactive in the atmosphere and thus have a shorter atmospheric lifetime.

Alongside HFOs, there has been a renewed interest in "natural" refrigerants, such as ammonia (R-717), carbon dioxide (R-744), and hydrocarbons like propane (B168953) (R-290) and isobutane (B21531) (R-600a).[8] These substances have negligible GWP and ODP. However, challenges related to toxicity (ammonia) and flammability (hydrocarbons) require careful system design and safety considerations.

Quantitative Data on Refrigerant Properties

The following tables summarize the key environmental properties and safety classifications of representative refrigerants from each generation.

Table 1: Environmental Properties of Key Refrigerants

| Refrigerant | Type | ODP¹ | GWP (100-year)² |

| R-12 | CFC | 1.0 | 10900 |

| R-22 | HCFC | 0.055 | 1810 |

| R-134a | HFC | 0 | 1430 |

| R-32 | HFC | 0 | 675 |

| R-410A | HFC Blend | 0 | 2088 |

| R-1234yf | HFO | 0 | 4 |

| R-717 (Ammonia) | Natural | 0 | 0 |

| R-744 (CO₂) | Natural | 1 | 1 |

| R-290 (Propane) | Natural | 0 | 3 |

¹ Ozone Depletion Potential (ODP) is a relative measure of the degradation to the ozone layer caused by a substance, with CFC-11 having a reference value of 1.0.[5] ² Global Warming Potential (GWP) is a measure of the heat-trapping ability of a substance relative to that of carbon dioxide (CO₂), which has a GWP of 1.[12][13] The 100-year time horizon is commonly used by regulators.[12][14]

Table 2: ASHRAE Safety Classification of Key Refrigerants

| Refrigerant | ASHRAE Safety Group | Toxicity | Flammability |

| R-12 | A1 | Lower | No flame propagation |

| R-22 | A1 | Lower | No flame propagation |

| R-134a | A1 | Lower | No flame propagation |

| R-32 | A2L | Lower | Mildly flammable |

| R-410A | A1 | Lower | No flame propagation |

| R-1234yf | A2L | Lower | Mildly flammable |

| R-717 (Ammonia) | B2L | Higher | Mildly flammable |

| R-744 (CO₂) | A1 | Lower | No flame propagation |

| R-290 (Propane) | A3 | Lower | Highly flammable |

The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) Standard 34 classifies refrigerants based on their toxicity and flammability.[15][16][17] Class A refrigerants have lower toxicity, while Class B have higher toxicity.[16][17] Flammability is categorized as 1 (no flame propagation), 2 (flammable), 2L (mildly flammable), or 3 (highly flammable).[16][17]

Experimental Protocols for Determining ODP and GWP

The determination of ODP and GWP values involves a combination of laboratory measurements and atmospheric modeling.

Ozone Depletion Potential (ODP)

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. It is calculated relative to CFC-11, which is assigned an ODP of 1.0.[5] The determination of ODP involves:

-

Laboratory Studies: These experiments measure the atmospheric lifetime of the compound and the rate of its chemical reactions in the stratosphere. This includes determining the efficiency of the substance in releasing chlorine or bromine atoms, which are the primary catalysts for ozone destruction.

-

Atmospheric Modeling: Sophisticated computer models of the atmosphere are used to simulate the transport of the substance to the stratosphere and its subsequent chemical reactions.[18] These models incorporate data from laboratory studies and atmospheric observations to predict the overall impact on the ozone layer. The ODP is then calculated by comparing the modeled ozone depletion from the substance to the modeled ozone depletion from an equivalent mass of CFC-11.[18]

Global Warming Potential (GWP)

The GWP is a measure of the total contribution to global warming resulting from the emission of one unit of a gas relative to one unit of the reference gas, CO₂, which has a GWP of 1.[14] The calculation of GWP relies on several factors:

-

Infrared Absorption: Laboratory measurements are conducted to determine the ability of the substance to absorb infrared radiation (heat).

-

Atmospheric Lifetime: The atmospheric lifetime of the gas is determined through a combination of laboratory studies and atmospheric observations. This indicates how long the substance will persist in the atmosphere and continue to trap heat.

-

Radiative Forcing: The radiative forcing of a gas is a measure of its direct impact on the Earth's energy balance. It is calculated based on the infrared absorption and atmospheric lifetime.

-